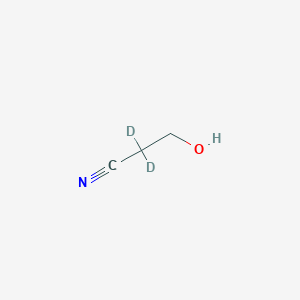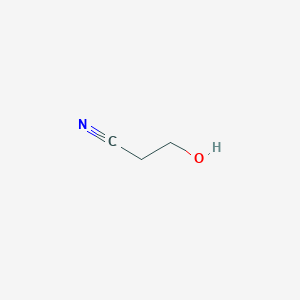
2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one, also known as HABA, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. HABA is a derivative of coumarin, a natural compound found in many plants, and is widely used in the pharmaceutical and biotechnology industries.
Wirkmechanismus
2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one binds to proteins and enzymes through its hydroxyl and amino groups, forming hydrogen bonds and van der Waals interactions. The binding of 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one to proteins causes a shift in the fluorescence emission spectrum, which can be used to measure the protein concentration. 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one has also been shown to inhibit the activity of certain enzymes by binding to their active sites and blocking substrate binding.
Biochemische Und Physiologische Effekte
2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and has been shown to be compatible with living cells and tissues. However, the long-term effects of 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one exposure on living organisms are not well studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one in lab experiments is its high sensitivity and specificity for protein detection. It is also relatively easy to use and can be incorporated into a variety of experimental setups. However, 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one has some limitations, including its potential interference with certain assays and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one. One area of interest is the development of new biosensors and diagnostic tools using 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one as a fluorescent probe. Another area of research is the development of new drugs and therapies based on the binding properties of 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one. Additionally, the use of 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one in the study of protein-protein interactions and protein structure could lead to new insights into the function of proteins in living organisms.
Synthesemethoden
2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one can be synthesized through a multi-step process involving the reaction of 4-hydroxycoumarin with p-aminophenol in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one. The synthesis method is relatively simple and has been widely used to produce 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one in large quantities for research purposes.
Wissenschaftliche Forschungsanwendungen
2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one has been extensively used in scientific research due to its ability to bind to proteins and enzymes. It is commonly used as a fluorescent probe to measure protein concentration and purity. 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one has also been used to study the binding affinity of proteins to ligands and to determine the kinetic parameters of enzymatic reactions. Additionally, 2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one has been used in the development of biosensors for the detection of various analytes.
Eigenschaften
CAS-Nummer |
129974-42-1 |
|---|---|
Produktname |
2-(4-Hydroxyphenyl)-5-amino-4H-1-benzopyran-4-one |
Molekularformel |
C15H11NO3 |
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
5-amino-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H11NO3/c16-11-2-1-3-13-15(11)12(18)8-14(19-13)9-4-6-10(17)7-5-9/h1-8,17H,16H2 |
InChI-Schlüssel |
YYEHVLMUHQDZMO-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)N |
Kanonische SMILES |
C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)N |
Synonyme |
4H-1-Benzopyran-4-one,5-amino-2-(4-hydroxyphenyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,4S)-2-Benzyl-2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B137512.png)
![alpha-[1-[(2-Hydroxyethyl)amino]ethyl]benzyl alcohol hydrochloride](/img/structure/B137514.png)




![3-(2-Chloroactyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide](/img/structure/B137525.png)
![Phenol, 2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-[3-[(2-ethylhexyl)oxy]-2-hydroxypropoxy]-](/img/structure/B137528.png)




